20-hydroxyleukotriene B4

Description

Overview of Arachidonic Acid Metabolism and Eicosanoid Classification

Eicosanoids are a family of potent signaling molecules derived from the enzymatic or non-enzymatic oxidation of 20-carbon polyunsaturated fatty acids. creative-proteomics.comwikipedia.org The most common precursor for eicosanoid synthesis in humans is arachidonic acid (AA), an omega-6 fatty acid that is typically stored within the phospholipids (B1166683) of cell membranes. creative-proteomics.comwikipedia.orgmdpi.com Upon cellular stimulation, arachidonic acid is liberated from these membrane stores by the action of phospholipase A2 enzymes. creative-proteomics.comskinident.world

Once released, arachidonic acid serves as a substrate for several major enzymatic pathways, which define the primary classes of eicosanoids: creative-proteomics.comskinident.world

The Cyclooxygenase (COX) Pathway: This pathway, utilizing COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (B1171923) and thromboxanes. creative-proteomics.comnih.gov

The Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.comnih.gov

The Cytochrome P450 (CYP) Epoxygenase Pathway: This pathway metabolizes arachidonic acid into epoxyeicosatrienoic acids (EETs) and additional HETEs. creative-proteomics.com

These lipid mediators are not stored but are synthesized on demand and act locally to regulate a vast array of physiological and pathological processes, including inflammation and immune responses. creative-proteomics.comwikipedia.org

| Eicosanoid Class | Primary Biosynthetic Pathway | Key Precursor | Key Synthesizing Enzymes |

| Prostaglandins | Cyclooxygenase | Arachidonic Acid | Cyclooxygenase (COX-1, COX-2) |

| Thromboxanes | Cyclooxygenase | Arachidonic Acid | Cyclooxygenase (COX-1, COX-2), Thromboxane (B8750289) Synthase |

| Leukotrienes | Lipoxygenase | Arachidonic Acid | 5-Lipoxygenase (5-LOX), LTA4 Hydrolase, LTC4 Synthase |

| Lipoxins | Lipoxygenase | Arachidonic Acid | 15-Lipoxygenase, 5-Lipoxygenase |

Biosynthesis of Leukotriene B4 as a Precursor Mediator

Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator synthesized through the 5-lipoxygenase (5-LOX) pathway. nih.govoregonstate.edunih.gov The biosynthesis is initiated when cellular stimuli trigger an increase in intracellular calcium, which facilitates the translocation of cytosolic 5-LOX to the nuclear envelope. pnas.orgatsjournals.org

The key steps in LTB4 synthesis are:

Arachidonic Acid Release: Inflammatory stimuli activate cytosolic phospholipase A2 (cPLA2), which moves to the nuclear envelope to hydrolyze phospholipids and release free arachidonic acid. mdpi.comatsjournals.org

Formation of 5-HpETE: At the nuclear envelope, the 5-lipoxygenase-activating protein (FLAP) presents arachidonic acid to 5-LOX. oregonstate.eduatsjournals.org 5-LOX, a non-heme iron-containing enzyme, then catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HpETE). biosciencepharma.comfrontiersin.org

Formation of Leukotriene A4 (LTA4): In a second catalytic step, 5-LOX rapidly converts 5-HpETE into the unstable epoxide intermediate, leukotriene A4 (LTA4). biosciencepharma.comfrontiersin.org

Hydrolysis to Leukotriene B4 (LTB4): LTA4 is released from the 5-LOX/FLAP complex and is subsequently hydrolyzed by the cytosolic enzyme leukotriene A4 hydrolase (LTA4H). oregonstate.eduwikipedia.orgatsjournals.org This enzymatic addition of a water molecule across the epoxide ring of LTA4 yields the dihydroxy fatty acid, leukotriene B4. wikipedia.orgatsjournals.org

LTB4 is recognized as one of the most powerful known chemotactic agents for neutrophils, playing a significant role in host defense and the amplification of inflammatory responses. oregonstate.edunih.govtandfonline.com

Position of 20-hydroxyleukotriene B4 within the Eicosanoid Metabolic Cascade

The potent biological actions of LTB4 are tightly regulated and terminated through metabolic inactivation. biosciencepharma.comnih.gov The principal pathway for the catabolism of LTB4 in human neutrophils and other tissues is ω-oxidation (omega-oxidation). nih.govatsjournals.org This process involves the hydroxylation of LTB4 at its terminal methyl carbon (the C-20 position). biosciencepharma.com

This crucial inactivation step is catalyzed by cytochrome P450 enzymes belonging to the CYP4F family. biosciencepharma.comnih.gov The hydroxylation of LTB4 at the C-20 position produces This compound (20-OH-LTB4). biosciencepharma.comnih.gov While 20-OH-LTB4 is considered a metabolite, some research has indicated it may retain some biological activity similar to LTB4 itself. frontiersin.org

However, 20-OH-LTB4 is typically an intermediate in the complete inactivation cascade. nih.gov It is further oxidized, a reaction that can be catalyzed by the same CYP4F enzymes or by an alcohol/aldehyde dehydrogenase, to form an aldehyde intermediate (20-oxo-LTB4) and subsequently the biologically inactive metabolite, 20-carboxy-LTB4. nih.govnih.gov Therefore, this compound occupies a key position as the initial product in the primary pathway responsible for terminating LTB4 signaling. nih.govreactome.org

| Enzyme | Function | Primary Location(s) |

| CYP4F3 | Omega-hydroxylation of LTB4 to 20-OH-LTB4 | Neutrophils, Epidermal Keratinocytes nih.govresearchgate.net |

| CYP4F2 | Omega-hydroxylation of LTB4 to 20-OH-LTB4 | Liver, Kidney nih.govfrontiersin.orgnih.gov |

| CYP2U1 | Omega-hydroxylation of LTB4 to 20-OH-LTB4 | Brain mdpi.com |

| Aldehyde Dehydrogenase | Oxidation of 20-OH-LTB4 to 20-carboxy-LTB4 | Neutrophils nih.gov |

Historical Context and Early Research on this compound Discovery

The discovery of the family of molecules now known as leukotrienes occurred in the late 1970s and early 1980s, stemming from research into the "slow-reacting substance of anaphylaxis" (SRS-A). respiratory-therapy.com By 1980, this substance was identified as a metabolite of arachidonic acid. respiratory-therapy.com Shortly thereafter, the structures of the individual leukotrienes, including LTB4, were elucidated.

Following the characterization of LTB4 and its potent pro-inflammatory effects, research efforts turned toward understanding how its activity was controlled. In the early 1980s, studies on the metabolism of LTB4 in human polymorphonuclear leukocytes (neutrophils) revealed that these cells rapidly converted LTB4 into more polar products. plos.orghmdb.ca Subsequent investigations identified this metabolic process as omega-oxidation. plos.org These pioneering studies led to the isolation and structural identification of the two major metabolites: this compound (20-OH-LTB4) and its subsequent oxidation product, 20-carboxy-LTB4. biosciencepharma.com This established that omega-oxidation was the major catabolic pathway for inactivating LTB4 in its principal target cells, a foundational concept in understanding the resolution of inflammation. nih.govplos.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

79008-24-5 |

|---|---|

Molecular Formula |

C20H32O5 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

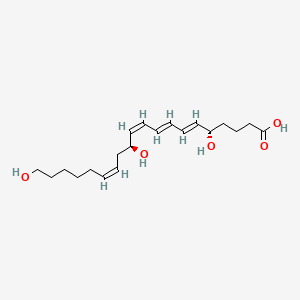

(5S,6E,8E,10Z,12S,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8-,14-9+/t18-,19+/m0/s1 |

InChI Key |

PTJFJXLGRSTECQ-ZKPKSSOWSA-N |

SMILES |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO |

Isomeric SMILES |

C(CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](CCCC(=O)O)O)O)CCO |

Canonical SMILES |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO |

Synonyms |

20-hydroxy-leukotriene B 20-hydroxyleukotriene B4 5,12,20-triHETE 5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid 5,12,20-trihydroxy-6,8,10,14-eicosatetraenoic acid, (S-(R*,S*-(E,Z,E,Z)))-isome |

Origin of Product |

United States |

Enzymatic Biosynthesis of 20 Hydroxyleukotriene B4

Identification and Characterization of Leukotriene B4 ω-Hydroxylases

The conversion of LTB4 to 20-hydroxyleukotriene B4 is achieved through a process called ω-hydroxylation, catalyzed by enzymes known as LTB4 ω-hydroxylases. nih.govwikipedia.org These enzymes play a crucial role in terminating the biological activity of LTB4. nih.govhmdb.ca

Role of Cytochrome P450 Enzymes in Leukotriene B4 ω-Hydroxylation

The primary enzymes responsible for LTB4 ω-hydroxylation belong to the cytochrome P450 (CYP) superfamily of monooxygenases. wikipedia.orgnih.govuniprot.org These heme-thiolate enzymes utilize molecular oxygen and NADPH to hydroxylate their substrates. uniprot.orgwikipedia.orguniprot.org Specifically, members of the CYP4F subfamily are the principal catalysts in this metabolic pathway. nih.govhmdb.ca

In the human liver, cytochrome P450 4F2 (CYP4F2) is a key enzyme responsible for the ω-hydroxylation of LTB4. nih.govresearchgate.net It catalyzes the conversion of LTB4 to 20-hydroxy-LTB4, which significantly reduces its biological activity. wikipedia.org Functional analyses of various human liver P450 enzymes have demonstrated that the ω-hydroxylase activity towards LTB4 is predominantly associated with CYP4F2. capes.gov.br This enzyme is also involved in the metabolism of other endogenous compounds like arachidonic acid. capes.gov.br

Within myeloid cells, such as neutrophils, cytochrome P450 4F3A (CYP4F3A) is the primary enzyme that catalyzes the ω-hydroxylation of LTB4. nih.govmdpi.com This inactivation process is critical for controlling the inflammatory response. nih.gov CYP4F3A exhibits a high affinity for LTB4 and is constitutively expressed in neutrophils as they mature in the bone marrow. mdpi.comnih.gov The CYP4F3 gene undergoes tissue-specific alternative splicing, giving rise to CYP4F3A in leukocytes and CYP4F3B in the liver. wikipedia.orgwiley.com

There are notable species-specific differences in the ω-hydroxylation of LTB4. In humans, the primary product of LTB4 metabolism by neutrophils is 20-hydroxy-LTB4. nih.gov In contrast, the main product in rodents, specifically mice, is 19-hydroxy-LTB4, catalyzed by Cyp4f18, the functional orthologue of human CYP4F3A. nih.govfrontiersin.org This highlights a difference in the site of hydroxylation between the two species.

Substrate Specificity and Affinity of Relevant Cytochrome P450 Isoforms

The various cytochrome P450 isoforms involved in LTB4 metabolism exhibit distinct substrate specificities and affinities. CYP4F3A, found in myeloid cells, has the highest affinity for LTB4 ω-hydroxylation among the human CYP4F isoforms. mdpi.comcore.ac.uk In contrast, CYP4F2, the primary liver enzyme, has a much higher Km for LTB4, indicating a lower affinity compared to CYP4F3A. nih.gov CYP4F3B, the liver-specific splice variant of the CYP4F3 gene, has a 30-fold lower affinity for LTB4 than CYP4F3A and preferentially metabolizes arachidonic acid. wiley.comcapes.gov.br Another isoform, CYP2U1, which is predominantly expressed in the brain, can also hydroxylate LTB4, mainly at the ω-position, with a Km value of 12 ± 4 µM. mdpi.com

Table 1: Substrate Affinity of Human CYP4F Isoforms for Leukotriene B4

| Enzyme | Primary Tissue Location | Km for LTB4 (μM) | Primary Substrate(s) |

|---|---|---|---|

| CYP4F2 | Liver | High (exact value varies) nih.gov | Leukotriene B4, Arachidonic Acid capes.gov.br |

| CYP4F3A | Myeloid Cells (Neutrophils) | 0.68 capes.gov.br | Leukotriene B4 mdpi.comcore.ac.uk |

| CYP4F3B | Liver, Kidney | ~20.4 (30-fold higher than CYP4F3A) capes.gov.br | Arachidonic Acid capes.gov.br |

| CYP2U1 | Brain | 12 ± 4 mdpi.com | Leukotriene B4, Arachidonic Acid mdpi.com |

Cellular and Subcellular Localization of Biosynthetic Enzymes

The enzymes responsible for the biosynthesis of this compound are localized to specific cellular and subcellular compartments. The cytochrome P450 enzymes, including CYP4F2 and CYP4F3, are membrane-associated proteins, typically found in the endoplasmic reticulum. nih.govgenecards.org In human polymorphonuclear leukocytes (PMNs), LTB4 ω-hydroxylase activity is concentrated in the membrane fraction. nih.govjci.org Studies in human hepatoblastoma (HepG2) and lung adenocarcinoma (A549) cell lines have shown high specific activity of LTB4 ω-hydroxylation in the nuclear envelope fraction, where a significant portion of the activity is concentrated. jst.go.jpjst.go.jp The subsequent oxidation of this compound to 20-carboxy-LTB4 in human neutrophils involves both cytosolic and microsomal fractions. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Leukotriene B4 (LTB4) |

| Arachidonic acid |

| 19-hydroxy-LTB4 |

| 20-carboxy-LTB4 |

| 20-oxo-LTB4 |

| 12-hydroxylaurate |

| 16-hydroxypalmitate |

| Pyrazole |

Microsomal Localization of Cytochrome P450 Enzymes

The cytochrome P450 enzymes that catalyze the ω-hydroxylation of leukotriene B4 are primarily localized to the endoplasmic reticulum, a network of membranes within the cell. genecards.orgwikipedia.orgnih.gov When cells are fractionated in the laboratory, the endoplasmic reticulum breaks up and reseals into small vesicles called microsomes. Consequently, the LTB4 ω-hydroxylase activity is found in the microsomal fraction of cells such as neutrophils and hepatocytes. nih.govfrontiersin.orgnih.gov

Specifically, enzymes like CYP4F2 and CYP4F3 are integral membrane proteins embedded within the endoplasmic reticulum membrane. frontiersin.orgwikidoc.org This localization is crucial for their function, as it places them in proximity to their necessary redox partners, particularly NADPH-cytochrome P450 reductase, which is also membrane-bound. uniprot.org The synthesis of 20-OH-LTB4 and its subsequent oxidation to 20-carboxyleukotriene B4 occurs within the neutrophil microsomes. nih.gov

Expression Patterns in Specific Leukocyte Subsets (e.g., neutrophils)

The expression of LTB4 ω-hydroxylases is highly specific among different cell types, particularly within the various subsets of leukocytes. Polymorphonuclear neutrophils, which are key players in the inflammatory response and a primary source of LTB4, are also the main site of its inactivation. nih.gov

The principal enzyme responsible for LTB4 ω-hydroxylation in human neutrophils is CYP4F3A. nih.govfrontiersin.orgmdpi.com This isoform is expressed robustly in leukocytes, including neutrophils and monocytes, but not significantly in the liver. frontiersin.orgresearchgate.net In contrast, the CYP4F2 isoform is the major LTB4 hydroxylase in the liver and kidneys. nih.govfrontiersin.org

Research using quantitative reverse transcription-polymerase chain reaction (QRT-PCR) and flow cytometry has provided detailed expression patterns. Messenger RNA for CYP4F3A has been identified in neutrophils, monocytes, and eosinophils. nih.gov Furthermore, studies show that over 90% of cells positive for leukocyte markers such as CD11b, CD13, CD14, and CD33 also express CYP4F3A. nih.gov Another isoform, CYP4F12, has also been detected in neutrophils and eosinophils and is capable of catalyzing the ω-hydroxylation of LTB4. nih.gov

Table 1: Expression of Key CYP4F Isoforms in Human Leukocyte Subsets This table is interactive and can be sorted by clicking the column headers.

| Enzyme Isoform | Predominant Leukocyte Subsets | Primary Function in Leukocytes |

|---|---|---|

| CYP4F3A | Neutrophils, Monocytes, Eosinophils researchgate.netnih.gov | High-affinity ω-hydroxylation of LTB4 frontiersin.orgmdpi.com |

| CYP4F12 | Eosinophils, Neutrophils nih.gov | ω-hydroxylation of LTB4 nih.gov |

| CYP4F2 | Low to negligible expression frontiersin.org | Primarily expressed in liver and kidney nih.gov |

Regulation of this compound Biosynthesis

The production of 20-OH-LTB4 is tightly controlled at multiple levels to ensure a balanced inflammatory response. This regulation involves controlling the amount of enzyme produced through gene transcription, modifying the enzyme's activity after it has been synthesized, and ensuring the availability of essential cofactors.

Post-translational Modification and Activation of Enzymes

After the enzyme protein is synthesized (translated), its activity can be further regulated by post-translational modifications. For the broader cytochrome P450 superfamily, several such modifications have been described, including phosphorylation, glycosylation, nitration, and ubiquitination. researchgate.net These chemical alterations can have significant physiological consequences, such as modulating the enzyme's catalytic activity, targeting it for transport to different cellular compartments, or marking it for degradation by the proteasome. nih.govresearchgate.net

Phosphorylation, for instance, has been implicated in the intracellular transport of some microsomal P450s to mitochondria and in increasing their rate of degradation. nih.gov While these regulatory mechanisms are well-established for the P450 superfamily in general, specific details regarding the post-translational modifications that directly regulate the activity of LTB4 ω-hydroxylases like CYP4F3A are not yet fully elucidated.

Cofactor Requirements for ω-Hydroxylation (e.g., NADPH)

The enzymatic conversion of LTB4 to 20-OH-LTB4 is an oxidation reaction that requires specific cofactors. The cytochrome P450 monooxygenases responsible for this reaction are dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a source of reducing equivalents. nih.govwikipedia.orgnih.gov

The reaction mechanism involves the P450 enzyme using molecular oxygen (O₂), inserting one oxygen atom into the LTB4 substrate at the ω-position and reducing the second oxygen atom to a water molecule. uniprot.orgwikipedia.org The two electrons required for this process are supplied by NADPH. uniprot.orgwikipedia.org These electrons are transferred from NADPH to the P450 enzyme via a partner protein, NADPH-cytochrome P450 reductase. uniprot.org Therefore, the availability of NADPH within the cell is essential for the biosynthesis of 20-OH-LTB4. nih.govnih.gov Studies have confirmed that NADPH is the significantly more active cofactor for LTB4 ω-hydroxylase compared to NADH. jci.org

Enzymatic Catabolism and Metabolic Inactivation of 20 Hydroxyleukotriene B4

Further Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4

The primary metabolic fate of 20-OH-LTB4 in human neutrophils is its sequential oxidation to 20-carboxyleukotriene B4 (20-COOH-LTB4). nih.govannualreviews.orgcaymanchem.com This is a two-step process involving an aldehyde intermediate. First, the hydroxyl group of 20-OH-LTB4 is oxidized to form 20-oxo-leukotriene B4 (also known as 20-aldehyde LTB4). nih.govebi.ac.uk Subsequently, this aldehyde intermediate is rapidly converted to the corresponding carboxylic acid, 20-COOH-LTB4. nih.govcaymanchem.com This pathway represents the major route for the catabolism and inactivation of LTB4 in human polymorphonuclear leukocytes. ebi.ac.ukhmdb.ca

Role of Aldehyde Dehydrogenases (ALDH) in this compound Conversion

The conversion of the 20-oxo-LTB4 intermediate to 20-COOH-LTB4 is catalyzed by an NAD+-dependent aldehyde dehydrogenase (ALDH). nih.gov In human neutrophils, an alcohol dehydrogenase has been identified that can catalyze the initial conversion of 20-OH-LTB4 to 20-oxo-LTB4, a reaction that requires NAD+. ebi.ac.uk A separate, disulfiram-insensitive aldehyde dehydrogenase then carries out the final oxidation to 20-COOH-LTB4. nih.gov The enzyme fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene, is known to be essential for LTB4 metabolism. hmdb.ca Deficiency in this enzyme leads to Sjögren-Larsson syndrome, a condition marked by the pathological excretion of LTB4 and 20-OH-LTB4 in urine. hmdb.ca

Other Putative Metabolic Pathways of this compound

Besides the primary ω-oxidation pathway leading to 20-COOH-LTB4, other metabolic transformations of 20-OH-LTB4 can occur. One such pathway involves the oxidation of the hydroxyl group at the C-12 position. This reaction is catalyzed by a 12-hydroxydehydrogenase, leading to the formation of 12-oxo-20-hydroxy-leukotriene B4. hmdb.cauniprot.org This NADP+-dependent reaction adds another layer to the metabolic regulation of leukotrienes, converting them into biologically less active metabolites. uniprot.org

Impact of Metabolic Inactivation on Biological Activity

The sequential oxidation of LTB4 and its metabolites serves as a powerful innate mechanism to control and resolve inflammation. nih.gov By converting a potent pro-inflammatory agonist into significantly less active compounds, this metabolic cascade effectively terminates the biological signal at the local tissue level.

Reduced Activity of Oxidized Metabolites Compared to Parent Compound

The metabolites 20-OH-LTB4 and 20-COOH-LTB4 exhibit markedly reduced biological activity compared to the parent compound, LTB4. While these metabolites can still bind to the high-affinity LTB4 receptor, BLT1, they are much less effective at activating neutrophils. researchgate.netnih.gov For instance, the activity of 20-carboxy-LTB4 in causing degranulation of polymorphonuclear neutrophils (PMNL) is only about 2.6% of that of LTB4. caymanchem.com Similarly, 20-OH-LTB4 is also significantly less active, possessing only about 5% of the activity of LTB4 in this regard. caymanchem.com Furthermore, studies have shown that both 20-OH-LTB4 and 20-COOH-LTB4 can act as natural inhibitors, downregulating LTB4-mediated responses such as neutrophil migration and degranulation. researchgate.netnih.gov

Implications for Modulating Localized Bioactivity

The rapid metabolic inactivation of LTB4 via ω-oxidation has profound implications for the regulation of localized inflammation. This process effectively creates a "metabolic sink," limiting the duration and intensity of LTB4's pro-inflammatory actions, which include recruiting and activating leukocytes. researchgate.netnih.gov The generation of metabolites that are not only less active but also act as functional antagonists at the BLT1 receptor provides a sophisticated mechanism for dampening the inflammatory response. researchgate.netnih.gov This ensures that the potent effects of LTB4 are confined to the site of injury or infection and are resolved in a timely manner, preventing excessive tissue damage. Therefore, preventing LTB4 ω-oxidation could potentially lead to heightened innate immunity and granulocyte functions. researchgate.netnih.gov

Data Tables

Table 1: Key Enzymes in the Catabolism of this compound

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product(s) | Cofactor(s) |

| Cytochrome P450 | CYP4F2, CYP4F3 | Leukotriene B4, this compound | This compound, 20-oxo-leukotriene B4 | NADPH |

| Alcohol Dehydrogenase | Neutrophil Alcohol Dehydrogenase | This compound | 20-oxo-leukotriene B4 | NAD+ |

| Aldehyde Dehydrogenase | ALDH3A2 (FALDH) | 20-oxo-leukotriene B4 | 20-carboxyleukotriene B4 | NAD+ |

| Hydroxydehydrogenase | 12-hydroxydehydrogenase | This compound | 12-oxo-20-hydroxy-leukotriene B4 | NADP+ |

Table 2: Relative Biological Activity of LTB4 Metabolites

| Compound | Receptor Binding | Neutrophil Degranulation Activity (Relative to LTB4) | Effect on LTB4-mediated Responses |

| Leukotriene B4 (LTB4) | High (Agonist) | 100% | - |

| This compound (20-OH-LTB4) | High (Weak Agonist) | ~5% caymanchem.com | Inhibitory researchgate.netnih.gov |

| 20-carboxyleukotriene B4 (20-COOH-LTB4) | High (Weak Agonist) | ~2.6% caymanchem.com | Inhibitory researchgate.netnih.gov |

Receptor Interactions and Intracellular Signaling Mechanisms of 20 Hydroxyleukotriene B4

Binding Affinity and Specificity for Leukotriene B4 Receptors

The functional impact of 20-OH-LTB4 is largely determined by its ability to bind to and signal through the two known receptors for LTB4. However, its affinity and subsequent action differ significantly from its parent compound.

The BLT1 receptor is a high-affinity G protein-coupled receptor (GPCR) predominantly expressed on leukocytes. nih.govpatsnap.com Research indicates that 20-OH-LTB4, along with its own metabolite 20-carboxy-LTB4 (20-COOH-LTB4), binds to the BLT1 receptor with high affinity. nih.govmedchemexpress.com Despite this strong binding, 20-OH-LTB4 is considered a weak agonist compared to LTB4. nih.gov Its activation of neutrophils is substantially lower than that induced by LTB4. nih.gov

Studies have shown that 20-OH-LTB4 is significantly less potent in inducing neutrophil degranulation, exhibiting only about 5% of the activity of LTB4. caymanchem.com Furthermore, it can act as an inhibitor of LTB4-induced functions. caymanchem.com For instance, 20-OH-LTB4 has been shown to inhibit LTB4-mediated neutrophil degranulation with an inhibitory constant (Ki) of 13.3 nM. caymanchem.com It also downregulates other LTB4-mediated neutrophil responses, including migration and leukotriene biosynthesis. nih.gov This suggests that 20-OH-LTB4 can function as a natural antagonist or partial agonist, desensitizing neutrophils to LTB4 by promoting the down-regulation of the high-affinity BLT1 receptor. nih.gov

The BLT2 receptor is a low-affinity GPCR for LTB4 that is more ubiquitously expressed across various tissues than BLT1. nih.govnih.gov 20-OH-LTB4 demonstrates considerable binding affinity for the BLT2 receptor. caymanchem.com In competitive binding assays, 20-OH-LTB4 was able to compete with radiolabeled LTB4 for binding to BLT2, achieving 78.6% of the competition seen with unlabeled LTB4 itself. nih.gov

However, despite its ability to bind to the receptor, 20-OH-LTB4 does not appear to function as an agonist at BLT2. caymanchem.com Studies using cells engineered to express the human BLT2 receptor found that even at concentrations up to 1 μM, 20-OH-LTB4 did not trigger any downstream signaling, such as intracellular calcium mobilization. nih.gov This indicates that 20-OH-LTB4 may act as an antagonist at the BLT2 receptor, binding to the receptor but failing to elicit an agonistic response.

The binding potency of 20-OH-LTB4 is best understood in comparison to its parent molecule, LTB4, and other related eicosanoids. LTB4 binds to BLT1 with a very high affinity, with a dissociation constant (Kd) in the range of 0.1–2 nM. nih.gov Its affinity for BLT2 is lower, with a Kd of approximately 20–23 nM. nih.govnih.gov

20-OH-LTB4 binds with high affinity to BLT1 but is less potent than LTB4. nih.govnih.gov In studies on sheep lung membranes, the rank order of affinity for LTB4 receptors was determined to be LTB4 > 20-OH-LTB4 > 20-COOH-LTB4. nih.gov The biological activity of these metabolites is also markedly reduced; 20-COOH-LTB4, for example, shows only about 2.6% of the activity of LTB4 in causing neutrophil degranulation. caymanchem.com The BLT2 receptor is known for its broader ligand specificity, binding not only to LTB4 and its metabolites but also to other hydroxyeicosatetraenoic acids (HETEs) like 12(S)-HETE. nih.govnih.gov In contrast, the binding of ligands to BLT1 is highly specific to the precise structure of LTB4. nih.gov

| Compound | Receptor | Relative Binding Affinity | Functional Activity |

|---|---|---|---|

| Leukotriene B4 (LTB4) | BLT1 | High (Kd ~0.1-2 nM) nih.gov | Potent Agonist nih.gov |

| Leukotriene B4 (LTB4) | BLT2 | Low (Kd ~20-23 nM) nih.govnih.gov | Agonist nih.gov |

| 20-hydroxyleukotriene B4 (20-OH-LTB4) | BLT1 | High, but lower than LTB4 nih.govnih.gov | Weak Partial Agonist / Antagonist nih.govcaymanchem.com |

| This compound (20-OH-LTB4) | BLT2 | Moderate caymanchem.comnih.gov | No Agonist Activity Detected / Antagonist caymanchem.comnih.gov |

| 20-carboxy-leukotriene B4 (20-COOH-LTB4) | BLT1 | High nih.govmedchemexpress.com | Very Weak Agonist / Antagonist nih.govcaymanchem.com |

G-Protein Coupled Receptor Signaling Downstream of this compound

As GPCRs, both BLT1 and BLT2 translate the binding of a ligand into an intracellular signal via heterotrimeric G-proteins. oup.com The specific G-protein subunits engaged determine the subsequent downstream signaling pathways that are activated.

Both BLT1 and BLT2 receptors primarily couple to pertussis toxin (PTX)-sensitive G-proteins of the Gi/o family. oup.com Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase and the modulation of ion channels. nih.gov In some cellular contexts, BLT1 has also been shown to couple to Gq-like proteins. oup.com Similarly, signaling through the BLT2 receptor involves both PTX-sensitive (Gi) and PTX-insensitive (e.g., Gq) G-proteins. This dual coupling is evidenced by the partial, but not complete, inhibition of LTB4-induced calcium response in BLT2-expressing cells after treatment with PTX. nih.gov Since 20-OH-LTB4 binds to these receptors, it is positioned to influence these G-protein-mediated pathways, primarily by competing with the agonist LTB4 and thus preventing the full activation of Gi and Gq signaling.

The activation of BLT receptors by an agonist like LTB4 triggers distinct second messenger cascades. Coupling to Gi leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). nih.gov Coupling to Gq activates phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentrations. nih.gov

The role of 20-OH-LTB4 in this context is largely inhibitory. By binding to BLT1 and BLT2 without causing significant activation, it competitively antagonizes the signaling initiated by LTB4. nih.gov As noted, 20-OH-LTB4 fails to induce intracellular calcium mobilization through the BLT2 receptor, confirming its lack of agonist activity in this pathway. nih.gov By occupying the receptor, 20-OH-LTB4 effectively blocks LTB4 from triggering the G-protein activation necessary for the generation of second messengers like IP3 and the subsequent rise in intracellular calcium, thereby dampening the inflammatory cellular responses mediated by LTB4.

Modulation of Leukotriene B4 Receptor Activity by this compound

This compound (20-OH-LTB4) is a primary metabolite of Leukotriene B4 (LTB4) produced via ω-oxidation, a process that significantly alters its biological activity. nih.govnih.gov While LTB4 is a potent pro-inflammatory mediator, 20-OH-LTB4 demonstrates a more complex role, acting as a weak partial agonist or functional antagonist at LTB4 receptors. nih.govnih.gov Although it binds to the high-affinity LTB4 receptor, BLT1, with considerable affinity, it is much less effective at activating downstream signaling pathways compared to LTB4. nih.gov This characteristic allows it to modulate the potent effects of its parent compound, primarily through antagonistic actions and receptor desensitization.

20-OH-LTB4 functions as a natural inhibitor of LTB4-mediated responses in key immune cells like neutrophils and eosinophils. nih.gov Despite binding to the BLT1 receptor, its ability to trigger cellular activation is substantially lower than that of LTB4. nih.gov This discrepancy allows it to competitively inhibit the actions of LTB4. Research has demonstrated that 20-OH-LTB4 effectively inhibits a range of LTB4-induced neutrophil functions, including migration, degranulation, and the biosynthesis of further leukotrienes. nih.gov

The potency of this antagonism is significant, with studies showing that the inhibitory strength of 20-OH-LTB4 on LTB4-mediated responses is comparable to that of synthetic BLT1 receptor antagonists like CP 105,696. nih.gov In vivo studies in guinea pig skin have shown that while 20-OH-LTB4 itself has weak inflammatory activity, it potently inhibits LTB4-induced neutrophil infiltration in a dose-dependent manner. nih.gov This selective antagonism highlights a physiological feedback mechanism where the metabolism of LTB4 to 20-OH-LTB4 serves to dampen and control the inflammatory response initiated by LTB4. nih.gov

| Cell Type | LTB4-Mediated Response | Effect of 20-OH-LTB4 | Reference |

|---|---|---|---|

| Human Neutrophils | Migration (Chemotaxis) | Inhibited | nih.gov |

| Human Neutrophils | Degranulation | Inhibited | nih.gov |

| Human Neutrophils | Leukotriene Biosynthesis | Inhibited | nih.gov |

| Guinea Pig Skin | Neutrophil Infiltration | Potent, dose-dependent inhibition | nih.gov |

| Human Eosinophils | Migration (Chemotaxis) | Inhibited | nih.gov |

Beyond direct antagonism, 20-OH-LTB4 contributes to the attenuation of LTB4 signaling by inducing receptor desensitization. This process involves a reduction in the responsiveness of a cell to a continuous or repeated stimulus. For G-protein coupled receptors (GPCRs) like the LTB4 receptors, desensitization often involves receptor phosphorylation, arrestin binding, and subsequent internalization or down-regulation of the receptors from the cell surface. nih.gov

Studies have shown that exposure of human neutrophils to 20-OH-LTB4 leads to a concentration-dependent decrease in the number of LTB4 receptors on the cell surface. nih.gov This down-regulation of high-affinity LTB4 receptors results in a diminished chemotactic response of the neutrophils to a subsequent challenge with LTB4. nih.gov This finding provides direct evidence that 20-OH-LTB4 can uncouple the cell from LTB4 signaling by physically reducing the number of available receptors, representing a key mechanism for regulating inflammatory responses. nih.gov This process effectively makes the neutrophils less sensitive to the pro-inflammatory signals of LTB4, thereby contributing to the resolution phase of inflammation. nih.gov

Cross-Talk with Other Lipid Mediator Receptor Systems

The modulatory effects of 20-OH-LTB4 appear to be highly specific to the LTB4 receptor system. Investigations into its potential cross-talk with other signaling pathways have revealed a notable lack of interaction with several other chemoattractant receptor systems.

For instance, while 20-OH-LTB4 effectively inhibits neutrophil chemotaxis and infiltration induced by LTB4, it does not significantly affect the responses mediated by other potent chemoattractants such as complement component C5a, formyl-methionyl-leucyl-phenylalanine (fMLP), or interleukin-8 (IL-8). nih.govnih.gov Similarly, 20-OH-LTB4 was found to inhibit the LTB4-mediated migration of human eosinophils but not the migration induced by 5-oxo-eicosatetraenoic acid (5-oxo-ETE). nih.gov

This specificity indicates that the antagonistic and desensitizing actions of 20-OH-LTB4 are not due to a general inhibition of cellular motility or activation pathways. Instead, its effects are precisely targeted at the LTB4 receptors. This lack of broad cross-reactivity underscores its role as a specific regulator within the leukotriene signaling cascade, rather than a global anti-inflammatory agent. The targeted nature of its action allows for fine-tuning of the LTB4-driven inflammatory response without interfering with other crucial immune surveillance and response pathways.

Biological Activities and Cellular Responses Mediated by 20 Hydroxyleukotriene B4 in Research Models

Modulation of Leukocyte Function

Inhibition of Leukotriene B4-Induced Neutrophil Degranulation and Migration

20-hydroxyleukotriene B4 (20-OH-LTB4), a primary metabolite of Leukotriene B4 (LTB4), demonstrates a significant modulatory role in neutrophil function, primarily by acting as an inhibitor of responses triggered by its parent compound. nih.govresearchgate.net Research indicates that while 20-OH-LTB4 itself is a weak agonist, it effectively inhibits LTB4-mediated neutrophil responses, including degranulation and migration. nih.govcaymanchem.com This inhibitory action is specific; the metabolite does not affect neutrophil responses induced by other chemoattractants like C5a or IL-8. nih.govnih.gov

Studies have shown that 20-OH-LTB4 can desensitize neutrophils to the effects of LTB4, which may be a mechanism for regulating inflammatory responses. nih.gov Pre-exposure of human neutrophils to 20-OH-LTB4 leads to a decrease in their chemotactic responsiveness specifically to LTB4. nih.gov In research, 20-OH-LTB4 was found to inhibit all tested LTB4-mediated neutrophil functions, such as migration and degranulation. nih.govresearchgate.net The potency of 20-OH-LTB4 in inhibiting these LTB4-mediated responses has been shown to be comparable to that of specific BLT1 receptor antagonists. nih.govresearchgate.net While 20-OH-LTB4 is significantly less active than LTB4 in directly causing degranulation of polymorphonuclear leukocytes (PMNL), it actively inhibits the degranulation induced by LTB4, with a reported inhibitory constant (Ki) of 13.3 nM. caymanchem.com

Table 1: Inhibitory Effects of this compound on Neutrophil Functions

| Function | Stimulus | Effect of 20-OH-LTB4 | Research Finding | Citation |

|---|---|---|---|---|

| Migration/Chemotaxis | Leukotriene B4 | Inhibition | Decreased chemotactic responsiveness to LTB4. | nih.govnih.gov |

| Degranulation | Leukotriene B4 | Inhibition | Inhibits LTB4-induced degranulation of human neutrophils (Ki = 13.3 nM). | nih.govcaymanchem.com |

| Migration | C5a | No significant effect | Did not affect neutrophil infiltration in response to C5a. | nih.gov |

Chemoattractant Properties for Eosinophils (e.g., in vitro chemotaxis)

In contrast to its inhibitory effects on LTB4-induced neutrophil migration, this compound exhibits potent chemoattractant properties for eosinophils, particularly in the context of nonallergic asthma. nih.gov In vitro chemotaxis studies have confirmed that 20-OH-LTB4 is a powerful chemoattractant for eosinophils sourced from patients with nonallergic asthma. nih.govebi.ac.uk Interestingly, this effect was not observed with eosinophils from healthy individuals or patients with allergic asthma, suggesting a specific role for this metabolite in the pathophysiology of nonallergic asthma. nih.govebi.ac.ukresearchgate.net

Both LTB4 and 20-OH-LTB4 were found to be potent chemoattractants for eosinophils from the nonallergic asthma patient group. nih.gov This suggests that the ω-oxidation of LTB4 to 20-OH-LTB4 does not diminish its ability to attract this specific leukocyte subtype in this particular disease context. nih.gov While 20-OH-LTB4 can inhibit LTB4-mediated migration of human eosinophils, it also acts as a direct chemoattractant for them under certain conditions. nih.gov

Table 2: Chemotactic Activity of this compound on Eosinophils

| Cell Source | Compound | In Vitro Response | Citation |

|---|---|---|---|

| Eosinophils from nonallergic asthma patients | 20-OH-LTB4 | Potent chemoattractant | nih.govebi.ac.uk |

| Eosinophils from nonallergic asthma patients | LTB4 | Potent chemoattractant | nih.gov |

| Eosinophils from healthy subjects | 20-OH-LTB4 | Not a potent chemoattractant | nih.gov |

| Eosinophils from allergic asthma patients | 20-OH-LTB4 | Not a potent chemoattractant | nih.gov |

Effects on Phagocytosis and Antimicrobial Effector Release (Indirect Modulation)

Leukotriene B4 is recognized as a significant mediator in host defense, playing a role in inducing the release of antimicrobial effectors and potentiating the ingestion and killing of pathogens by phagocytes. nih.govresearchgate.net The biological activity of this compound in these processes is primarily one of indirect modulation. By inhibiting the actions of LTB4 on neutrophils, 20-OH-LTB4 can dampen these LTB4-driven antimicrobial functions. nih.govresearchgate.net

The rapid metabolism of the highly pro-inflammatory LTB4 into the less active 20-OH-LTB4, which then acts as an antagonist at the LTB4 receptor (BLT1), serves as a natural feedback mechanism to limit excessive inflammation. nih.govresearchgate.net Therefore, 20-OH-LTB4 indirectly modulates phagocytosis and the release of antimicrobial agents by downregulating the potentiation of these activities by LTB4. This positions 20-OH-LTB4 as a component in the resolution phase of inflammation, helping to control the intensity and duration of the innate immune response. researchgate.net

Effects on Smooth Muscle Contraction in Organ Bath Studies

Contraction of Guinea Pig Trachea Strips In Vitro

In organ bath studies, this compound has been demonstrated to possess direct contractile activity on respiratory smooth muscle. frontiersin.orgcmdm.tw Specifically, research has shown that 20-OH-LTB4 causes the contraction of isolated guinea pig trachea strips in vitro. frontiersin.orgcmdm.tw This indicates that the metabolite retains myotropic activity, capable of directly stimulating smooth muscle tissue to contract.

Comparison of Myotropic Effects with Leukotriene B4

When comparing the smooth muscle contracting (myotropic) effects of this compound with its precursor, Leukotriene B4, the relative potency appears to vary depending on the specific tissue within the lung. In studies using guinea pig lung parenchymal strips, 20-OH-LTB4 was found to be as active as LTB4 in causing contraction. caymanchem.com However, other research indicates that LTB4 itself has only minor contractile effects on guinea pig tracheal and bronchial preparations. nih.gov This suggests that while both compounds can induce contraction, their potency may be more pronounced in the peripheral lung parenchyma compared to the central airways. The contractile action of LTB4 in the lung parenchyma is known to be mediated indirectly through the release of other substances like thromboxane (B8750289) A2 and histamine. nih.gov

Influence on Vascular Tone and Endothelial Cell Function

Mechanisms of Action on Vascular Tissue (e.g., indirect mechanisms involving cyclooxygenase metabolites)

The influence of this compound (20-OH-LTB4) on vascular tissue is complex, with research indicating both direct and indirect activities. While it is often characterized as a less active metabolite of the potent pro-inflammatory agent Leukotriene B4 (LTB4), 20-OH-LTB4 retains significant biological activity in certain contexts. nih.govimrpress.com In studies using guinea pig lung parenchymal strips, 20-OH-LTB4 was found to be as potent as LTB4 in inducing contraction, suggesting a direct effect on smooth muscle tissue in this model. caymanchem.com

In the context of endothelial cells, 20-OH-LTB4, along with LTB4 and its other metabolites, can contribute to a pro-inflammatory environment. Research on human pulmonary microvascular endothelial cells (HMVECs) has shown that these lipid mediators can cause pro-inflammatory activation. nih.gov This activation includes the increased surface expression of Intercellular Adhesion Molecule-1 (ICAM-1), a critical step for the adhesion and sequestration of polymorphonuclear neutrophils (PMNs) in the microvasculature. nih.gov The activation of HMVECs by LTB4 and its metabolites appears to be mediated through the low-affinity LTB4 receptor, BLT2. nih.gov

While the direct involvement of cyclooxygenase (COX) metabolites in the specific actions of 20-OH-LTB4 on vascular tone is not extensively detailed, the broader pathways of eicosanoid metabolism show significant crosstalk. For instance, 20-hydroxyeicosatetraenoic acid (20-HETE), another arachidonic acid metabolite, can be further metabolized by COX enzymes to form 20-hydroxy-prostaglandins, which have their own vascular activities. nih.gov Although 20-OH-LTB4 is a product of the 5-lipoxygenase pathway, the potential for its downstream effects to be modulated by or to influence the COX pathway in vascular tissue remains an area of investigation.

Relationship to 20-hydroxyeicosatetraenoic acid (20-HETE) Pathways in Vascular Biology

20-OH-LTB4 and 20-HETE are both oxygenated metabolites of arachidonic acid, but they are synthesized via distinct enzymatic pathways and exhibit different, though sometimes related, functions in vascular biology. nih.govfrontiersin.org 20-OH-LTB4 is a product of the 5-lipoxygenase (5-LO) pathway, arising from the ω-hydroxylation of LTB4 by cytochrome P450 enzymes of the CYP4F family. nih.govimrpress.comucsc.edu In contrast, 20-HETE is primarily synthesized directly from arachidonic acid by CYP4A and CYP4F ω-hydroxylases. nih.govfrontiersin.org

The primary relationship lies in their roles as signaling molecules that can modulate vascular function and inflammation. 20-HETE is a well-characterized regulator of vascular tone. wikipedia.org In most systemic vascular beds, including the renal and cerebral circulation, 20-HETE is a potent vasoconstrictor that contributes to the myogenic response and autoregulation of blood flow. imrpress.commdpi.com It acts on vascular smooth muscle cells by inhibiting large-conductance calcium-activated potassium (KCa) channels, leading to depolarization and increased calcium entry. imrpress.com Conversely, in the pulmonary circulation, 20-HETE can act as an endothelial-dependent vasodilator. imrpress.commdpi.com

While 20-OH-LTB4 is generally considered a less potent vasoconstrictor than its parent compound LTB4, its effects can be significant in specific tissues like the lung parenchyma. caymanchem.com The formation of 20-OH-LTB4 is largely seen as an inactivation step for LTB4, reducing its potent pro-inflammatory and chemotactic activities. nih.govimrpress.com However, the pathways are linked through the CYP4F enzymes, which not only produce 20-HETE but also metabolize LTB4 to 20-OH-LTB4. nih.gov This dual function suggests a regulatory node where the balance between pro-inflammatory LTB4 and the vasoactive 20-HETE could be modulated. Inhibition of CYP4F enzymes, for example, could lead to increased LTB4 levels, thereby enhancing inflammation, while also reducing 20-HETE production and its associated vascular effects. nih.govimrpress.com

Table 1: Comparative Overview of 20-OH-LTB4 and 20-HETE in Vascular Biology

| Feature | This compound (20-OH-LTB4) | 20-hydroxyeicosatetraenoic acid (20-HETE) |

|---|---|---|

| Primary Precursor | Leukotriene B4 (LTB4) | Arachidonic Acid |

| Key Synthesizing Enzyme Family | Cytochrome P450 4F (CYP4F) | Cytochrome P450 4A/4F (CYP4A/4F) |

| Primary Effect on Systemic Vascular Tone | Less potent than LTB4; contractile in some tissues (e.g., lung parenchyma). caymanchem.com | Potent vasoconstrictor. imrpress.comwikipedia.org |

| Effect on Pulmonary Vascular Tone | Contractile activity observed. caymanchem.com | Endothelial-dependent vasodilator. imrpress.commdpi.com |

| Role in Endothelial Cell Activation | Induces pro-inflammatory activation and ICAM-1 expression. nih.gov | Regulates expression of inflammatory mediators and adhesion molecules. nih.govimrpress.com |

| Primary Biological Role | Inactivation metabolite of LTB4, with some retained biological activity. nih.govimrpress.com | Key regulator of vascular tone, angiogenesis, and inflammation. wikipedia.orgnih.gov |

Immunomodulatory Roles in Cellular and Animal Models

Regulation of Inflammatory Mediator Production (e.g., cytokines)

20-OH-LTB4 plays a significant immunomodulatory role, primarily by regulating the production and action of other inflammatory mediators. Its most prominent function is the downregulation of responses mediated by its parent compound, LTB4. researchgate.netnih.gov In human neutrophils, 20-OH-LTB4 has been shown to inhibit LTB4-induced leukotriene biosynthesis, functioning as a negative feedback regulator. researchgate.netnih.gov

While the direct effect of 20-OH-LTB4 on the production of cytokines is not as extensively characterized as its impact on LTB4, the pathways are interconnected. LTB4 itself can influence cytokine production; for instance, exogenous LTB4 has been shown to increase IL-6 production from spleen cells and macrophages. nih.gov By competing with LTB4, 20-OH-LTB4 may indirectly temper these cytokine responses. The broader family of CYP ω-hydroxylase metabolites, which includes 20-OH-LTB4, is recognized for having diverse effects on inflammation, which can involve participating in processes that stimulate the production of various cytokines. frontiersin.org However, the specific contribution of 20-OH-LTB4 to this process requires further clarification. The metabolic inactivation of LTB4 to 20-OH-LTB4 is considered an innate mechanism to resolve or alleviate tissue inflammation, which would inherently involve modulating the local cytokine milieu. researchgate.net

Potential as an Endogenous Anti-inflammatory or Pro-resolving Mediator

There is substantial evidence supporting the role of 20-OH-LTB4 as an endogenous anti-inflammatory and pro-resolving mediator. researchgate.netnih.gov Inflammation resolution is an active process involving the generation of specialized pro-resolving mediators (SPMs) that limit excessive inflammation and promote a return to homeostasis. nih.govnih.gov While not a classical SPM like resolvins or lipoxins, 20-OH-LTB4 contributes to this process by actively diminishing the potent pro-inflammatory signals of LTB4.

The mechanism for this anti-inflammatory effect is centered on the LTB4 receptor, BLT1. researchgate.netnih.gov LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, driving their recruitment to sites of inflammation. nih.gov 20-OH-LTB4, along with its further oxidized metabolite 20-carboxy-LTB4, binds to the BLT1 receptor with high affinity but activates it to a much lesser extent than LTB4. researchgate.netnih.gov Consequently, it acts as a competitive antagonist or partial agonist, effectively inhibiting LTB4-mediated neutrophil responses, including migration (chemotaxis), degranulation, and the generation of reactive oxygen species. caymanchem.comnih.govresearchgate.netnih.gov

Studies have demonstrated that 20-OH-LTB4 is a potent inhibitor of LTB4-induced neutrophil emigration. aai.org The potency of 20-OH-LTB4 in inhibiting these LTB4-mediated responses has been shown to be comparable to that of synthetic BLT1 receptor antagonists. researchgate.netnih.gov This capacity to dampen the key actions of LTB4, a central mediator of acute inflammation, positions 20-OH-LTB4 as a key component in the natural resolution of inflammation. researchgate.netresearchgate.net Preventing the ω-oxidation of LTB4 to 20-OH-LTB4 could result in exacerbated inflammatory responses and impaired innate immunity functions. researchgate.netnih.gov

Table 2: Immunomodulatory and Pro-Resolving Activities of this compound

| Activity | Target Cell/System | Mechanism of Action | Research Finding |

|---|---|---|---|

| Inhibition of Neutrophil Migration | Human Neutrophils | Competitively inhibits LTB4 binding to the BLT1 receptor. researchgate.netnih.gov | 20-OH-LTB4 inhibits LTB4-mediated chemotaxis. researchgate.netnih.gov |

| Inhibition of Neutrophil Degranulation | Human Neutrophils | Antagonizes LTB4-induced degranulation. caymanchem.comresearchgate.net | Shows an inhibitory constant (Ki) of 13.3 nM against LTB4-induced degranulation. caymanchem.com |

| Inhibition of Leukotriene Biosynthesis | Human Neutrophils | Acts as a feedback inhibitor of LTB4-mediated leukotriene synthesis. researchgate.netnih.gov | 20-OH-LTB4 was found to inhibit LTB4-mediated leukotriene biosynthesis in tested models. researchgate.netnih.gov |

| Downregulation of Eosinophil Migration | Human Eosinophils | Inhibits LTB4-mediated chemotaxis. researchgate.netnih.gov | 20-OH-LTB4 was shown to inhibit the migration of human eosinophils induced by LTB4. researchgate.netnih.gov |

| Modulation of Endothelial Activation | Human Microvascular Endothelial Cells | Induces pro-inflammatory activation via the BLT2 receptor. nih.gov | Along with LTB4, it increases ICAM-1 expression on endothelial cells. nih.gov |

Mechanistic Involvement of 20 Hydroxyleukotriene B4 in Physiological Systems Pre Clinical

Role in Renal Physiology and Function in Animal Models

In the context of renal physiology, the generation of 20-hydroxy-LTB4 is intrinsically linked to the regulation of inflammation and the protection against excessive tissue damage. The kidney is a site of significant metabolic activity, including the synthesis and degradation of eicosanoids that modulate renal hemodynamics and inflammatory responses.

The primary pathway for the metabolic inactivation of LTB4 in the kidney involves omega-oxidation, a reaction catalyzed by specific members of the cytochrome P450 (CYP) superfamily. nih.gov In particular, enzymes belonging to the CYP4F subfamily have been identified as the principal LTB4 ω-hydroxylases. nih.govmdpi.com In humans, CYP4F2 and CYP4F3A are key enzymes responsible for the conversion of LTB4 to the less biologically active 20-hydroxy-LTB4. nih.govmdpi.comnih.gov While CYP4F2 is expressed in the kidney, CYP4F3A is predominantly found in neutrophils. nih.govmdpi.com

Animal models have been instrumental in delineating this pathway. For instance, studies in mice have identified CYP4F18 as a functional homolog of human CYP4F3A, which is expressed in neutrophils and is responsible for the omega-oxidation of LTB4. nih.gov In rodents, the primary product of this reaction is 19-hydroxy-LTB4, with 20-hydroxy-LTB4 being a less prominent metabolite. nih.gov The generation of these hydroxylated metabolites effectively terminates the potent pro-inflammatory signaling of LTB4. nih.gov

The inactivation of LTB4 to 20-hydroxy-LTB4 has significant implications for renal tubular and vascular function, primarily by mitigating the detrimental effects of excessive inflammation. LTB4 is a potent chemoattractant for neutrophils and other leukocytes. nih.govnih.gov In the context of renal injury, such as that induced by nephrotoxic agents or ischemia-reperfusion, an overproduction of LTB4 can lead to a massive influx of inflammatory cells. nih.gov This infiltration can, in turn, cause a reduction in renal plasma flow and glomerular filtration rate, exacerbating kidney damage. nih.gov

By converting LTB4 to 20-hydroxy-LTB4, which is significantly less active, the inflammatory cascade is dampened. nih.gov While direct studies on the specific effects of 20-hydroxy-LTB4 on renal tubular transport and vascular tone are limited, its formation is a crucial step in resolving inflammation, thereby preserving renal function. The attenuation of LTB4-mediated leukocyte recruitment and activation helps to maintain the integrity of the renal tubules and the microvasculature. In experimental models of glomerulonephritis, the intrarenal administration of LTB4 has been shown to amplify leukocyte-dependent reductions in glomerular perfusion and filtration. Therefore, its inactivation is a key protective mechanism.

Contribution to Immune Cell Homeostasis and Resolution of Inflammation

The conversion of LTB4 to 20-hydroxy-LTB4 is a cornerstone of the resolution phase of inflammation, contributing to the restoration of immune cell homeostasis. LTB4 is a powerful pro-inflammatory mediator that orchestrates the initial stages of the inflammatory response by recruiting and activating leukocytes. nih.gov However, uncontrolled or prolonged LTB4 activity can lead to chronic inflammation and tissue damage.

The formation of 20-hydroxy-LTB4 represents a natural braking mechanism for LTB4-driven inflammation. nih.gov Pre-clinical studies have demonstrated that 20-hydroxy-LTB4 is a much weaker agonist at LTB4 receptors compared to its parent compound. nih.gov Importantly, 20-hydroxy-LTB4 can act as a partial agonist or even an antagonist at the high-affinity LTB4 receptor (BLT1), effectively inhibiting LTB4-induced neutrophil responses such as migration and degranulation. nih.gov This inhibitory action is crucial for the timely cessation of the acute inflammatory response and the transition to a state of resolution. By downregulating the responsiveness of neutrophils to LTB4, 20-hydroxy-LTB4 helps to clear inflammatory cells from the site of injury and prevent further tissue damage, thereby promoting a return to homeostasis.

Influence on Tissue Repair and Remodeling Processes in Experimental Systems

While the acute inflammatory phase is essential for clearing pathogens and cellular debris, its timely resolution is a prerequisite for the initiation of tissue repair and remodeling. The metabolic inactivation of LTB4 to 20-hydroxy-LTB4 plays a pivotal, albeit indirect, role in this transition.

In experimental systems, LTB4 has been shown to be a chemoattractant for fibroblasts, the primary cells responsible for synthesizing the extracellular matrix during tissue repair. nih.gov Furthermore, LTB4 can stimulate fibroblast proliferation and collagen synthesis. scirp.org While these actions are necessary for wound healing, excessive or prolonged LTB4 activity can lead to fibrosis and scar formation. scirp.orgresearchgate.net

The conversion of LTB4 to the less active 20-hydroxy-LTB4 is therefore critical for modulating the fibrotic response. By reducing the levels of pro-inflammatory LTB4, the formation of 20-hydroxy-LTB4 helps to create a microenvironment that is conducive to organized tissue repair rather than pathological fibrosis. Although direct evidence for a pro-reparative role of 20-hydroxy-LTB4 is lacking, its generation is a key step in the resolution of inflammation, which is a necessary precursor for successful tissue remodeling and the restoration of normal tissue architecture.

Role of 20 Hydroxyleukotriene B4 in Pathophysiological Processes Mechanistic Studies

Involvement in Inflammatory Response Pathways

20-OH-LTB4, while being a metabolite of the potent pro-inflammatory LTB4, exhibits complex and sometimes contrasting roles in the modulation of inflammation. caymanchem.comresearchgate.net Its effects are highly dependent on the specific inflammatory context, cell type, and the presence of other inflammatory mediators.

Research using animal models has been instrumental in elucidating the in vivo functions of 20-OH-LTB4. While LTB4 is a powerful chemoattractant for neutrophils, a key cell type in acute inflammation, 20-OH-LTB4 is significantly less potent in inducing neutrophil degranulation. caymanchem.comresearchgate.net In fact, studies have shown that 20-OH-LTB4 can act as an inhibitor of LTB4-induced neutrophil degranulation, suggesting a role in dampening the acute inflammatory response. caymanchem.com

In models of chronic inflammation, the role of 20-OH-LTB4 becomes more nuanced. For instance, in a mouse model of asthma, 20-OH-LTB4 was found to be a potent chemoattractant for eosinophils, cells that are characteristic of allergic inflammation. nih.govebi.ac.uk This suggests that in certain chronic inflammatory conditions, 20-OH-LTB4 may contribute to the persistence of inflammation by recruiting specific leukocyte populations. Further studies in mouse models of renal ischemia-reperfusion injury, however, did not find a significant impact on inflammatory cell infiltration or injury following the loss of the enzyme responsible for LTB4 omega-oxidation, highlighting the context-dependent nature of its effects. nih.gov

Table 1: Effects of 20-hydroxyleukotriene B4 in Animal Models of Inflammation

| Animal Model | Inflammatory Process | Key Findings |

| Mouse Asthma Model | Allergic Airway Inflammation | 20-OH-LTB4 is a potent eosinophil chemoattractant, suggesting a role in chronic allergic inflammation. nih.govebi.ac.uk |

| Guinea Pig Lung Parenchyma | Smooth Muscle Contraction | 20-OH-LTB4 is as active as LTB4 in contracting lung parenchymal strips. caymanchem.com |

| Mouse Renal Ischemia-Reperfusion | Acute Kidney Injury | Loss of LTB4 omega-oxidation to 20-OH-LTB4 did not significantly alter inflammatory cell infiltration or renal injury. nih.gov |

The biological activity of 20-OH-LTB4 is intricately linked to its interaction with other eicosanoids, a family of signaling molecules derived from fatty acids. nih.gov 20-OH-LTB4 and its parent compound, LTB4, both interact with the high-affinity LTB4 receptor, BLT1, and the low-affinity receptor, BLT2. wikipedia.org However, 20-OH-LTB4 generally exhibits lower binding affinity and agonist activity at the BLT1 receptor compared to LTB4. researchgate.net This competitive binding can result in an antagonistic effect, where 20-OH-LTB4 inhibits LTB4-mediated pro-inflammatory responses such as neutrophil migration and degranulation. researchgate.net

Aberrant this compound Metabolism in Inherited Disorders

Genetic defects in the enzymes responsible for LTB4 metabolism can lead to the accumulation of 20-OH-LTB4 and other precursors, resulting in severe clinical manifestations.

Sjögren-Larsson Syndrome (SLS) is a rare autosomal recessive neurocutaneous disorder characterized by ichthyosis (scaly skin), intellectual disability, and spasticity. nih.gov The underlying cause of SLS is a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH), which is encoded by the ALDH3A2 gene. sjdhospitalbarcelona.orgnih.gov FALDH is a critical enzyme in the degradation pathway of LTB4. nih.gov

In healthy individuals, LTB4 is metabolized to 20-OH-LTB4, which is then further oxidized to 20-oxo-LTB4 and finally to 20-COOH-LTB4 by FALDH. nih.govnih.gov In patients with SLS, the deficiency in FALDH leads to a block in this pathway, resulting in the accumulation of LTB4 and 20-OH-LTB4. nih.govhmdb.ca This accumulation is particularly evident in the urine of SLS patients, where highly elevated levels of LTB4 and 20-OH-LTB4 are found, while 20-COOH-LTB4 is absent. nih.govnih.gov The accumulation of these pro-inflammatory lipids is thought to contribute to the pruritus (itching) and other inflammatory manifestations seen in SLS. mdedge.com

The deficiency of fatty aldehyde dehydrogenase (FALDH) in Sjögren-Larsson Syndrome disrupts the normal metabolism of several lipids, not just leukotrienes. tandfonline.com FALDH is responsible for oxidizing long-chain fatty aldehydes to their corresponding fatty acids. sjdhospitalbarcelona.org The inability to carry out this function leads to the accumulation of fatty aldehydes and fatty alcohols, in addition to LTB4 and 20-OH-LTB4. nih.gov

Research into FALDH deficiency has provided significant insights into the pathogenesis of SLS. The accumulation of these lipid metabolites is believed to disrupt the structure and function of cellular membranes, particularly in the skin and brain, leading to the characteristic symptoms of the syndrome. nih.gov The defective degradation of LTB4, a potent inflammatory mediator, is specifically implicated in the inflammatory skin symptoms and pruritus experienced by patients. sjdhospitalbarcelona.orgmdedge.com The measurement of urinary LTB4 and 20-OH-LTB4 levels serves as a reliable biochemical marker for the diagnosis of SLS. hmdb.camdedge.com

Contribution to Specific Disease Models (e.g., Asthma, Renal Injury)

The involvement of 20-OH-LTB4 in specific diseases has been investigated in various experimental models, revealing its potential as a contributor to pathology in certain conditions.

In models of non-allergic asthma, 20-OH-LTB4 has been identified as a potent chemoattractant for eosinophils, both in vivo and in vitro. nih.govebi.ac.uk Intracutaneous injection of 20-OH-LTB4 in subjects with non-allergic asthma led to significant eosinophil accumulation in the skin. nih.gov This suggests that 20-OH-LTB4 may play a crucial role in the tissue mobilization of eosinophils in this specific type of asthma. nih.govebi.ac.uk

In the context of renal injury, studies in a rat model of hyperlipidemic renal injury have shown that the pro-inflammatory mediator LTB4 contributes directly to the pathology. nih.gov While this study focused on the role of LTB4, the metabolic pathway involving 20-OH-LTB4 is a key component of LTB4's inactivation. In a separate study using a mouse model of renal ischemia-reperfusion injury, the targeted deletion of the enzyme responsible for producing 20-OH-LTB4 from LTB4 did not significantly alter the inflammatory response or the extent of kidney damage. nih.gov This indicates that the role of the LTB4/20-OH-LTB4 axis in renal injury may be dependent on the specific cause and nature of the injury.

Table 2: Research Findings on this compound in Disease Models

| Disease Model | Key Research Findings |

| Non-allergic Asthma | 20-OH-LTB4 acts as a potent in vivo and in vitro chemotactic factor for eosinophils. nih.govebi.ac.uk |

| Hyperlipidemic Renal Injury (Rat) | The precursor, LTB4, directly contributes to renal injury, suggesting the importance of its metabolic pathway. nih.gov |

| Renal Ischemia-Reperfusion (Mouse) | Deficiency in the enzyme that produces 20-OH-LTB4 did not significantly impact inflammation or injury. nih.gov |

Eosinophil Chemotaxis in Non-Allergic Asthma Models

The metabolite this compound (20-OH-LTB4) has been identified as a significant and potent chemoattractant for eosinophils, specifically in the context of non-allergic asthma. nih.gov Research illustrates a distinct mechanism for eosinophil tissue mobilization in non-allergic asthma compared to allergic asthma and healthy individuals. nih.govresearchgate.net

In vivo studies using the Rebuck skin window technique demonstrated that intracutaneously applied 20-OH-LTB4 has a remarkable capacity to mobilize eosinophils to the skin in subjects with non-allergic asthma. nih.gov This effect was observed in 92% of the tested non-allergic asthmatic subjects and was comparable in magnitude to the eosinophil mobilization induced by allergens in subjects with allergic asthma. nih.govebi.ac.uk In stark contrast, the parent compound, leukotriene B4 (LTB4), did not cause significant skin eosinophilia in either non-allergic or allergic asthmatic patient groups when compared with a buffer solution. nih.govebi.ac.uk

These in vivo findings were substantiated by in vitro chemotaxis studies. nih.gov Using a microchemotaxis chamber, researchers confirmed that both LTB4 and 20-OH-LTB4 acted as powerful chemoattractants for eosinophils isolated from patients with non-allergic asthma. nih.govresearchgate.net However, these compounds did not induce a similar potent chemotactic response in eosinophils from healthy subjects or patients with allergic asthma. nih.govebi.ac.uk These results strongly suggest that 20-OH-LTB4 is a key mediator involved in the tissue mobilization and accumulation of eosinophils that characterizes the pathophysiology of non-allergic asthma. nih.govresearchgate.net

Table 1: In Vivo Eosinophil Mobilization in Response to Cutaneous Application

| Subject Group | Test Substance | Observed Skin Eosinophilia | Key Finding |

|---|---|---|---|

| Non-Allergic Asthma | 20-OH-LTB4 | Significant mobilization in 92% of subjects nih.gov | Potent in vivo chemoattractant nih.gov |

| LTB4 | Not significant compared to buffer nih.gov | Parent compound is less effective in vivo nih.gov | |

| Allergic Asthma | 20-OH-LTB4 | Not a potent chemoattractant nih.gov | Effect is specific to non-allergic phenotype nih.gov |

| LTB4 | Not significant compared to buffer nih.gov | No significant effect observed nih.gov | |

| Healthy Controls | 20-OH-LTB4 | Not a potent chemoattractant nih.gov | No significant effect observed nih.gov |

Renal Ischemia-Reperfusion Injury Models and LTB4 ω-oxidation

The metabolic inactivation of leukotriene B4 (LTB4) is a critical process for regulating inflammatory responses. nih.gov A primary pathway for this inactivation is ω-oxidation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, specifically members of the CYP4F subfamily. nih.govnih.gov This process hydroxylates LTB4 at the terminal (ω) carbon, producing 20-hydroxy-LTB4 (20-OH-LTB4). nih.govfrontiersin.org In human neutrophils, 20-OH-LTB4 can be further oxidized to 20-carboxy-LTB4, a reaction involving both NADPH-dependent cytochrome P-450LTB omega and a NAD+-dependent aldehyde dehydrogenase. nih.gov This metabolic cascade is considered a key mechanism for reducing the pro-inflammatory activity of LTB4, as the hydroxylated metabolites are less biologically active. nih.govresearchgate.net

Mechanistic Insights from Knockout Animal Models

To dissect the precise biological role of LTB4 ω-oxidation, knockout animal models have been developed. nih.gov Specifically, mice with a targeted deletion of the Cyp4f18 gene have been created. nih.gov Cyp4f18 is the mouse homolog of human CYP4F3A, the gene encoding the primary enzyme responsible for LTB4 ω-oxidation in human neutrophils. nih.gov It is important to note a species-specific difference in metabolism: while human neutrophils primarily produce 20-OH-LTB4, the main product in rodents is 19-hydroxy-LTB4. nih.gov

Analysis of neutrophils from Cyp4f18 knockout mice confirmed the gene's function; these cells were unable to produce the ω-oxidation products of LTB4 (19-hydroxy-LTB4 and 18-hydroxy-LTB4) that are readily detected in neutrophils from wild-type mice. nih.govresearchgate.net This demonstrated that CYP4F18 is necessary for LTB4 ω-oxidation in mouse neutrophils and that its function is not compensated for by other CYP enzymes. nih.gov

Despite this clear enzymatic deficiency, the Cyp4f18 knockout mice did not exhibit a more severe inflammatory phenotype when subjected to a renal ischemia-reperfusion injury model. nih.gov There were no significant differences in the infiltration of inflammatory cells or in the degree of kidney injury compared to wild-type mice. nih.gov This provides the mechanistic insight that the loss of this specific metabolic pathway for LTB4 inactivation does not critically impact the inflammatory response to this type of injury in mice, suggesting that other regulatory mechanisms may play a more dominant role in this context. nih.gov

Table 2: Summary of the Cyp4f18 Knockout Mouse Model

| Feature | Description |

|---|---|

| Gene Targeted | Cyp4f18 nih.gov |

| Human Homolog | CYP4F3A (encodes LTB4 ω-hydroxylase) nih.gov |

| Biochemical Phenotype | Neutrophils from knockout mice lose the ability to perform ω-oxidation of LTB4. nih.govresearchgate.net |

| Key Metabolite Difference | Mouse neutrophils primarily produce 19-OH-LTB4, while human neutrophils produce 20-OH-LTB4. nih.gov |

| Pathophysiological Finding | No significant change in inflammation or injury in a renal ischemia-reperfusion model compared to wild-type. nih.gov |

| Mechanistic Implication | LTB4 inactivation via CYP4F18-mediated ω-oxidation is not a critical regulator of the inflammatory response in this specific injury model. nih.gov |

Methodological Approaches for the Research Study of 20 Hydroxyleukotriene B4

Analytical Chemistry Techniques for Detection and Quantification

Precise and reliable quantification of 20-OH-LTB4 in complex biological samples is fundamental to understanding its function. Given its low abundance and the presence of structurally similar isomers, highly specific and sensitive analytical methods are essential. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of 20-OH-LTB4 in various biological matrices, including serum, plasma, and cell culture supernatants. mdpi.comnih.gov This method offers superior specificity and sensitivity compared to immunoassays, allowing for the differentiation of 20-OH-LTB4 from its parent compound, LTB4, and other closely related metabolites. mdpi.com

Sample preparation typically involves solid-phase extraction (SPE) to isolate eicosanoids from the complex matrix, followed by chromatographic separation. nih.govjst.go.jp Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate the analytes before they enter the mass spectrometer. researchgate.net In a study developing a method for eicosanoid quantification in human serum, the limits of quantification were found to be as low as 0.048 to 0.44 ng/mL. nih.gov

A more recent development is the use of supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS). nih.govsemanticscholar.org An SFC-MS method successfully separated and resolved 11 eicosanoids, including 20-OH-LTB4, within a 12-minute run time, demonstrating baseline separation of isobaric analytes. nih.gov This is particularly important as 20-OH-LTB4 shares the same mass-to-charge ratio (m/z = 351.3) with Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2). nih.govsemanticscholar.org

Table 1: LC-MS/MS Parameters for Eicosanoid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) is commonly used to clean up and concentrate analytes from biological samples like serum or plasma. mdpi.comnih.gov | mdpi.comnih.gov |

| Chromatography | Reversed-phase HPLC or supercritical fluid chromatography (SFC) separates 20-OH-LTB4 from other eicosanoids. researchgate.netnih.gov | researchgate.netnih.gov |

| Ionization | Electrospray ionization (ESI) is typically used, often in negative mode for most eicosanoids. mdpi.com | mdpi.com |

| Detection | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. nih.gov | nih.gov |

| Quantification Range | Methods have been validated with quantification ranges suitable for biological concentrations, for example, 78–2500 ng/mL in one SFC-MS study. nih.gov | nih.gov |

Enzyme-Linked Immunosorbent Assays (ELISA) for Research Purposes

Enzyme-Linked Immunosorbent Assays (ELISA) are a common tool for quantifying leukotrienes in research settings due to their relative simplicity and high-throughput capability. mdpi.com These are typically competitive assays where LTB4 in a sample competes with a labeled LTB4 for binding to a limited number of antibody binding sites. caymanchem.comlabscoop.com

However, a significant consideration when using ELISA for 20-OH-LTB4 is the cross-reactivity of the antibodies. Commercially available LTB4 ELISA kits show varying degrees of cross-reactivity with its metabolites. For instance, one kit reports a 36% cross-reactivity with 20-OH-LTB4, while another shows only 2.7%. caymanchem.comlabscoop.com This lack of absolute specificity can lead to an overestimation of LTB4 concentrations or an inaccurate measurement of 20-OH-LTB4 if not properly validated. mdpi.com Therefore, while useful for screening, ELISA results for 20-OH-LTB4 should be interpreted with caution and are often confirmed with a more specific method like LC-MS/MS. mdpi.com

Table 2: Cross-Reactivity of Commercial LTB4 ELISA Kits

| Compound | Cross-Reactivity (Kit A) | Cross-Reactivity (Kit B) | Reference |

|---|---|---|---|

| Leukotriene B4 | 100% | 100% | caymanchem.comlabscoop.com |

| 20-hydroxy-Leukotriene B4 | 36% | 2.7% | caymanchem.comlabscoop.com |

| 20-carboxy-Leukotriene B4 | 2.3% | <0.01% | caymanchem.comlabscoop.com |

| Leukotriene B5 | 390% | - | caymanchem.com |

| 5(S)-HETE | - | 6.6% | labscoop.com |

Data compiled from different commercial ELISA kit datasheets and may not be directly comparable.

Chromatographic Separation and Identification of Metabolites

Chromatographic techniques are indispensable for the separation and identification of 20-OH-LTB4 from its parent compound and other metabolites produced in biological systems. researchgate.net High-performance liquid chromatography (HPLC), particularly in reverse-phase mode, has been a cornerstone method. nih.gov It allows for the separation of LTB4 and its ω-oxidation products, 20-OH-LTB4 and 20-carboxy-LTB4. nih.gov The distinct retention times of these compounds on the HPLC column, based on their polarity, enable their individual collection and subsequent identification, often through their characteristic ultraviolet (UV) absorbance spectra resulting from the conjugated triene structure. researchgate.net

Studies have successfully used HPLC to demonstrate that human epidermal keratinocytes metabolize LTB4, with the major product eluting identically to a 20-OH-LTB4 reference standard. nih.govnih.gov Furthermore, supercritical fluid chromatography (SFC) has emerged as a valuable alternative, offering excellent separation of a wide range of eicosanoids, including baseline separation of LTB4, its isomers, and 20-OH-LTB4. nih.govsemanticscholar.org

In Vitro Experimental Models

To investigate the biological activity and metabolic pathways of 20-OH-LTB4, various in vitro experimental models are employed. These systems provide a controlled environment to study cellular responses and enzymatic processes without the complexities of an entire organism.

Primary Cell Culture Systems (e.g., human neutrophils, eosinophils)

Primary human leukocytes, such as neutrophils and eosinophils, are critical in vitro models for studying 20-OH-LTB4 because they are the primary cells that produce and respond to LTB4 and its metabolites. nih.govresearchgate.netdntb.gov.ua In these cells, LTB4 is rapidly metabolized via ω-oxidation to form 20-OH-LTB4 and subsequently 20-carboxy-LTB4. nih.govdntb.gov.ua

Research using primary neutrophils has shown that 20-OH-LTB4 is significantly less potent than its parent compound, LTB4, in inducing cellular responses like degranulation. caymanchem.com In fact, studies have demonstrated that 20-OH-LTB4 can act as an inhibitor of LTB4-mediated neutrophil responses, including migration and degranulation. nih.govresearchgate.netdntb.gov.ua Similarly, in vitro studies with human eosinophils have shown that 20-OH-LTB4 induces chemotaxis, particularly in eosinophils from patients with nonallergic asthma. nih.govebi.ac.uk These primary cell systems allow researchers to directly assess the compound's effect on specific cell types involved in inflammatory responses.

Table 3: Research Findings from Primary Cell Culture Studies

| Cell Type | Key Finding | Reference |

|---|---|---|